2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, dimethoxyphenyl, and phenyl groups, along with a sulfanyl-acetamide linkage to an ethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate aldehydes and nitriles.
Substitution reactions: Introduction of the cyano, dimethoxyphenyl, and phenyl groups onto the pyridine ring.
Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Acetamide linkage: The final step involves coupling the pyridine derivative with 2-ethylphenyl acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow chemistry: Implementing continuous flow reactors to improve scalability and efficiency.
Purification: Employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: In the design of novel organic materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl-N-(4-phenoxyphenyl)acetamide
- 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide functionalities. This combination of features may confer distinct biological activity or material properties compared to similar compounds.
Properties
CAS No. |
337499-35-1 |
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Molecular Formula |
C30H27N3O3S |
Molecular Weight |
509.6g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O3S/c1-4-20-10-8-9-13-25(20)32-29(34)19-37-30-24(18-31)23(17-26(33-30)21-11-6-5-7-12-21)22-14-15-27(35-2)28(16-22)36-3/h5-17H,4,19H2,1-3H3,(H,32,34) |
InChI Key |
MWZFTTVTVJAALX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
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